molecular formula C18H14N4O2S B14963744 6-(3-methylbenzyl)-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

6-(3-methylbenzyl)-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B14963744
M. Wt: 350.4 g/mol
InChI Key: MRZPTNSQNMFRNY-UHFFFAOYSA-N
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Description

6-[(3-METHYLPHENYL)METHYL]-3-(PYRIDIN-2-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazole ring fused with a pyrimidine ring, which is further substituted with a pyridinyl group and a methylphenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-METHYLPHENYL)METHYL]-3-(PYRIDIN-2-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-[(3-METHYLPHENYL)METHYL]-3-(PYRIDIN-2-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridinyl or methylphenylmethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

6-[(3-METHYLPHENYL)METHYL]-3-(PYRIDIN-2-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(3-METHYLPHENYL)METHYL]-3-(PYRIDIN-2-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.

    Thieno[3,2-d]pyrimidine: Investigated for its antimicrobial activity.

    Indole derivatives: Widely studied for their diverse biological activities.

Uniqueness

6-[(3-METHYLPHENYL)METHYL]-3-(PYRIDIN-2-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C18H14N4O2S

Molecular Weight

350.4 g/mol

IUPAC Name

6-[(3-methylphenyl)methyl]-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C18H14N4O2S/c1-11-5-4-6-12(9-11)10-22-17(23)16-15(20-18(22)24)14(21-25-16)13-7-2-3-8-19-13/h2-9H,10H2,1H3,(H,20,24)

InChI Key

MRZPTNSQNMFRNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC2=O

Origin of Product

United States

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